molecular formula C13H10F5N3 B12241676 N-[(2,6-difluorophenyl)methyl]-2-methyl-6-(trifluoromethyl)pyrimidin-4-amine

N-[(2,6-difluorophenyl)methyl]-2-methyl-6-(trifluoromethyl)pyrimidin-4-amine

Cat. No.: B12241676
M. Wt: 303.23 g/mol
InChI Key: BSJHHXCWBOFVQX-UHFFFAOYSA-N
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Description

N-[(2,6-difluorophenyl)methyl]-2-methyl-6-(trifluoromethyl)pyrimidin-4-amine is a compound that belongs to the class of pyrimidine derivatives Pyrimidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,6-difluorophenyl)methyl]-2-methyl-6-(trifluoromethyl)pyrimidin-4-amine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,6-difluorobenzylamine and 2-methyl-6-(trifluoromethyl)pyrimidine-4-carbaldehyde.

    Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a suitable catalyst, such as a Lewis acid, to form the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Common industrial methods include:

    Batch Reactors: The reactants are mixed in a batch reactor, and the reaction is allowed to proceed under controlled temperature and pressure conditions.

    Continuous Flow Reactors: The reactants are continuously fed into a flow reactor, where the reaction occurs in a controlled environment, allowing for efficient production and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(2,6-difluorophenyl)methyl]-2-methyl-6-(trifluoromethyl)pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups in the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a suitable base or catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

N-[(2,6-difluorophenyl)methyl]-2-methyl-6-(trifluoromethyl)pyrimidin-4-amine has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activity. It may exhibit anticancer, antimicrobial, or anti-inflammatory properties.

    Biological Research: Researchers use the compound to study its effects on various biological pathways and molecular targets, contributing to the understanding of disease mechanisms.

    Chemical Synthesis: The compound serves as a building block in the synthesis of more complex molecules, facilitating the development of new drugs and materials.

    Industrial Applications: The compound’s unique properties make it useful in the development of agrochemicals, pharmaceuticals, and other industrial products.

Mechanism of Action

The mechanism of action of N-[(2,6-difluorophenyl)methyl]-2-methyl-6-(trifluoromethyl)pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may act by:

    Inhibition of Enzymes: It may inhibit key enzymes involved in disease pathways, leading to therapeutic effects.

    Receptor Binding: The compound may bind to specific receptors on cell surfaces, modulating cellular responses and signaling pathways.

    DNA Interaction: It may interact with DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

N-[(2,6-difluorophenyl)methyl]-2-methyl-6-(trifluoromethyl)pyrimidin-4-amine can be compared with other pyrimidine derivatives, such as:

    2,6-Difluorobenzylamine Derivatives: These compounds share structural similarities and may exhibit similar biological activities.

    Trifluoromethylpyrimidine Derivatives: Compounds with trifluoromethyl groups on the pyrimidine ring may have comparable chemical properties and reactivity.

    Pyrimidinamine Derivatives: These compounds are known for their diverse biological activities and are used in various therapeutic applications.

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C13H10F5N3

Molecular Weight

303.23 g/mol

IUPAC Name

N-[(2,6-difluorophenyl)methyl]-2-methyl-6-(trifluoromethyl)pyrimidin-4-amine

InChI

InChI=1S/C13H10F5N3/c1-7-20-11(13(16,17)18)5-12(21-7)19-6-8-9(14)3-2-4-10(8)15/h2-5H,6H2,1H3,(H,19,20,21)

InChI Key

BSJHHXCWBOFVQX-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC(=N1)NCC2=C(C=CC=C2F)F)C(F)(F)F

Origin of Product

United States

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